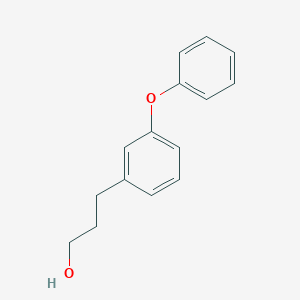

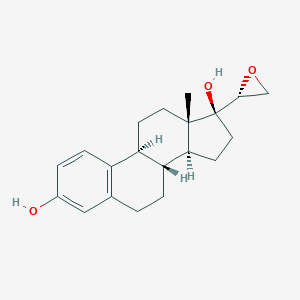

3-(3-Phenoxyphenyl)propan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(3-Phenoxyphenyl)propan-1-ol involves various chemical reactions, including the reaction of chloromethyl derivatives with alcohols in the presence of sodium hydrogen carbonate to form a series of compounds. These processes are characterized by their ability to produce compounds with specific antimicrobial and antiradical activities, providing a foundation for the synthesis of biologically active compounds (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H-NMR, and 13C-NMR, revealing detailed information about the composition and structure of these compounds. These analyses are crucial for understanding the properties and potential applications of these molecules (Charanya et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives include cyclization reactions, which have been shown to produce a variety of products depending on the intermediates involved. These reactions highlight the compound's versatility and potential for creating complex molecules with specific characteristics (Goosen et al., 1993).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industrial and research contexts. Studies involving X-ray structure analysis and theoretical calculations provide insights into the physical characteristics and potential applications of these compounds (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding how this compound and its derivatives behave in chemical reactions and biological systems. Analytical techniques and computational studies, such as density functional theory (DFT), provide valuable information on these compounds' electronic structure, bond lengths, bond angles, and more, aiding in the prediction of their reactivity and interactions (Rajamani et al., 2020).

Wissenschaftliche Forschungsanwendungen

1. Synthese eines Schlüsselintermediats von Phosphonosulfonaten (BPH-652) 3-(3-Phenoxyphenyl)propan-1-ol wird bei der Synthese von 1-(3-Iodopropyl)-3-phenoxybenzol verwendet, einem Schlüsselintermediat bei der Herstellung von Phosphonosulfonaten wie BPH-652 . Diese Verbindung wurde von Bristol-Myers Squibb entwickelt und hat klinische Phase-I/II-Studien am Menschen durchlaufen . Es hemmt wirksam S. aureus CrtM sowie die STX-Biosynthese im Bakterium .

Chemische Industrie

this compound ist kommerziell erhältlich und kann in verschiedenen chemischen Reaktionen verwendet werden . Es wird oft in der kundenspezifischen Synthese und Herstellung von Großmengen verwendet .

Forschungseinsatz

Diese Verbindung wird häufig in Forschungseinrichtungen verwendet . Es ist nicht für den menschlichen oder tiermedizinischen Gebrauch bestimmt, sondern wird für Forschungszwecke verwendet.

Chemisches Looping

Obwohl nicht direkt erwähnt, könnten Verbindungen wie this compound möglicherweise in chemischen Looping-Prozessen verwendet werden . Diese Prozesse werden oft in kleinen, gepackten Festbettreaktoren eingesetzt .

Eigenschaften

IUPAC Name |

3-(3-phenoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMRBRDDGQJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472358 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106797-69-7 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?

A1: this compound serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.

Q2: Can you describe the synthetic route used to produce this compound?

A2: The paper outlines a four-step synthesis of this compound starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce this compound. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of this compound. This efficient synthetic route achieves an overall yield of 55.6% [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)